Regioisomeric Lipophilicity Differentiation: 3-Butyl Isomer (LogP 2.52) vs. 2-Butyl (LogP 2.87) and 4-Butyl (LogP 3.10) Analogs
The octanol-water partition coefficient (LogP) of 3-butyl-5,6-dihydro-2H-pyran is 2.52 . In contrast, the 2-butyl regioisomer (2-butyl-3,4-dihydro-2H-pyran, CAS 60443-97-2) has a LogP of 2.87 , and the 4-butyl regioisomer (4-butyl-3,4-dihydro-2H-pyran, CAS 72757-57-4) has an XLogP3-AA of 3.10 . All three compounds share the identical molecular formula (C₉H₁₆O) and molecular weight (140.22 g/mol), making lipophilicity a direct function of substitution position. The target 3-butyl isomer is 0.35–0.58 log units less lipophilic than its regioisomers, translating to a factor of approximately 2.2–3.8× lower octanol-water partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 2-Butyl-3,4-dihydro-2H-pyran: LogP = 2.87; 4-Butyl-3,4-dihydro-2H-pyran: XLogP3-AA = 3.10 |
| Quantified Difference | Target is 0.35 log units lower than 2-butyl isomer; 0.58 log units lower than 4-butyl isomer |
| Conditions | Calculated LogP values from ChemSrc (target and 2-butyl) and Guidechem (4-butyl); consistent methodology using XLogP3-AA algorithm |
Why This Matters
Lower LogP reduces non-specific hydrophobic binding and improves aqueous solubility, which is critical for biological assay development where excessively lipophilic compounds cause aggregation-based false positives and poor dose-response behavior.
